Cornuside
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Overview
Description
This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties . It has been extensively studied for its potential therapeutic effects, particularly in the treatment of Alzheimer’s disease and other neurodegenerative conditions .
Mechanism of Action
Target of Action
Cornuside, a natural bis-iridoid glycoside derived from the fruit of Cornus officinalis Sieb, has been found to target several key proteins and pathways in the body. One of its primary targets is the High Mobility Group Box 1 (HMGB1) protein . HMGB1 is known to have critical functions in the body, and targeting this protein may have therapeutic effects . This compound also interacts with the Receptor for Advanced Glycation End Products (RAGE) and the AKT/Nrf2/NF-κB signaling pathway .
Mode of Action
This compound interacts with its targets to bring about a range of effects. It has been found to suppress HMGB1-induced excessive permeability . This leads to the recovery of vascular barrier integrity, which can have potential antiseptic activity . This compound also inhibits the phosphorylation of AKT and NF-κB inhibitor alpha, decreases the expression of proliferating cell nuclear antigen and cyclin D1, and increases the expression of p21 .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the MAPK and NF-κB signaling pathways, which are involved in inflammation and immune responses . It also impacts the RAGE/TXNIP/NF-κB signaling pathway, which plays a role in cognitive impairments . Furthermore, it has been found to suppress the secretion of TGFBIp by lipopolysaccharide (LPS), leading to reduced septic responses .
Result of Action
This compound has been found to have a range of molecular and cellular effects. It suppresses inflammation and regulates immune responses . It also reduces glucose-induced increase in cell viability and expression of pro-inflammatory cytokines . In addition, it has been found to reduce neuronal injuries, reduce amyloid plaque pathology, inhibit Tau phosphorylation, and repair synaptic damage .
Action Environment
Environmental factors can influence the action of this compound. For instance, the geographical environment has been found to have a significant impact on the accumulation of effective components in Cornus officinalis, the plant from which this compound is derived . .
Biochemical Analysis
Biochemical Properties
Cornuside interacts with various enzymes, proteins, and other biomolecules. The LC-DAD-MS (ESI+) analysis revealed the presence of 3-ferulic-3′-ellagic-difuranoside, scandoside methyl ester, and swertiamarin in the diethyl ether fraction, and this compound II in the ethyl acetate fraction . These interactions contribute to its biochemical properties and potential therapeutic effects.
Cellular Effects
It influences cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cornuside can be synthesized through various chemical reactions involving the glycosylation of iridoid precursors. The synthetic route typically involves the protection of hydroxyl groups, glycosylation using glycosyl donors, and subsequent deprotection steps. Reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound primarily involves extraction from the fruit of Cornus officinalis. The extraction process includes drying the fruit, grinding it into a powder, and using solvents like ethanol or methanol to extract the active compounds. The extract is then purified using techniques such as column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Cornuside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often under mild to moderate temperature conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups. These products are often studied for their enhanced or altered biological activities .
Scientific Research Applications
Cornuside has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various bioactive compounds.
Biology: In biological research, this compound is studied for its effects on cellular processes such as inflammation, oxidative stress, and apoptosis.
Medicine: this compound has shown promise in the treatment of neurodegenerative diseases like Alzheimer’s disease. Additionally, this compound exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for treating various inflammatory conditions.
Industry: In the pharmaceutical industry, this compound is explored for its potential as a natural product-based drug.
Comparison with Similar Compounds
Cornuside is part of a group of iridoid glycosides found in Cornus officinalis. Similar compounds include:
Morroniside: Another iridoid glycoside with neuroprotective and anti-inflammatory properties.
Neothis compound A-D: These are novel iridoid glycosides recently isolated from Cornus officinalis.
This compound stands out due to its potent neuroprotective effects and its ability to modulate multiple signaling pathways involved in inflammation and oxidative stress. Its unique combination of biological activities makes it a promising candidate for further research and development in various therapeutic areas .
Properties
CAS No. |
131189-57-6 |
---|---|
Molecular Formula |
C24H30O14 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
methyl (2R,3S,4R)-3-ethenyl-4-[2-(3,4,5-trihydroxybenzoyl)oxyethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C24H30O14/c1-3-11-12(4-5-35-21(32)10-6-14(26)17(28)15(27)7-10)13(22(33)34-2)9-36-23(11)38-24-20(31)19(30)18(29)16(8-25)37-24/h3,6-7,9,11-12,16,18-20,23-31H,1,4-5,8H2,2H3/t11-,12+,16+,18+,19-,20+,23+,24-/m0/s1 |
InChI Key |
SMTKSCGLXONVGL-ZEIULZLQSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@@H]([C@H]([C@H]1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1CCOC(=O)C2=CC(=C(C(=C2)O)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O |
Appearance |
Powder |
131189-57-6 | |
Synonyms |
cornuside |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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